molecular formula C33H37NO3 B12293247 1-Dehydroxy-1-dehyro-fexofenadine-d6MethylEster

1-Dehydroxy-1-dehyro-fexofenadine-d6MethylEster

Cat. No.: B12293247
M. Wt: 495.6 g/mol
InChI Key: DKWKEPIGDFDPRT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester involves several steps. The compound is prepared through a series of reactions starting from specific raw materials. The detailed synthetic routes and reaction conditions are typically proprietary information held by manufacturers . Industrial production methods involve stringent quality control and adherence to regulatory guidelines to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester involves its interaction with specific molecular targets. As a derivative of Fexofenadine, it likely acts as an H1-antagonist, blocking the action of histamine at the H1 receptor sites. This prevents the typical allergic response, such as itching and inflammation .

Comparison with Similar Compounds

1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester can be compared with other similar compounds, such as:

    Fexofenadine: The parent compound, used widely as an antihistamine.

    Terfenadine: A precursor to Fexofenadine, known for its antihistamine properties but with more side effects.

    Diphenhydramine: Another antihistamine, but with sedative effects.

The uniqueness of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester lies in its specific deuterium labeling, which makes it valuable for certain analytical and research purposes .

Properties

Molecular Formula

C33H37NO3

Molecular Weight

495.6 g/mol

IUPAC Name

methyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]but-1-ynyl]phenyl]-2-methylpropanoate

InChI

InChI=1S/C33H37NO3/c1-32(2,31(35)37-3)27-19-17-26(18-20-27)12-10-11-23-34-24-21-30(22-25-34)33(36,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-9,13-20,30,36H,11,21-25H2,1-3H3

InChI Key

DKWKEPIGDFDPRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC

Origin of Product

United States

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